Structural Elucidation of 2-Nitro-N-pentylbenzamide: A Comprehensive NMR Technical Guide
Structural Elucidation of 2-Nitro-N-pentylbenzamide: A Comprehensive NMR Technical Guide
Executive Summary
In the landscape of modern drug discovery and synthetic organic chemistry, ortho-nitrobenzamide derivatives serve as critical precursors for biologically active heterocycles, including benzimidazoles and PARP inhibitors. 2-nitro-N-pentylbenzamide (CAS: 183619-85-4) is a highly versatile intermediate. Accurate structural validation of this molecule is paramount to ensure downstream synthetic fidelity.
This whitepaper provides a rigorous, self-validating methodology for the structural elucidation of 2-nitro-N-pentylbenzamide using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the causality behind experimental parameters and spectral assignments, this guide equips researchers with a robust framework for chemical verification.
Molecular Architecture & Mechanistic Rationale
The molecular formula of 2-nitro-N-pentylbenzamide is C 12 H 16 N 2 O 3 . Its architecture dictates specific NMR behaviors:
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The Disubstituted Arene Core : The aromatic ring is subjected to competing electronic effects. The nitro group at C-2 acts as a powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects, heavily deshielding the adjacent ortho proton. The amide carbonyl at C-1 exerts a milder −I / −M effect.
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The Secondary Amide Linkage : The restricted rotation around the C-N partial double bond, combined with the presence of an exchangeable N-H proton, requires careful solvent selection to prevent signal washout.
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The Aliphatic Pentyl Chain : The linear five-carbon chain exhibits predictable first-order scalar coupling, with the α -methylene group experiencing significant anisotropic deshielding from the adjacent amide nitrogen.
Self-Validating Experimental Protocol
To establish a trustworthy and reproducible dataset, the NMR acquisition must function as a self-validating system where sample prep, pulse sequences, and processing parameters cross-verify one another.
Sample Preparation & Solvent Causality
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Solvent Selection : Deuterated chloroform (CDCl 3 ) is selected over protic solvents like CD 3 OD. Causality : Protic solvents undergo rapid deuterium exchange with the amide N-H proton, effectively erasing its signal from the 1 H spectrum. CDCl 3 preserves the N-H resonance, which is critical for confirming the secondary amide structure.
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Internal Standard : 0.03% v/v Tetramethylsilane (TMS) is included. This anchors the chemical shift scale at exactly 0.00 ppm, validating the electronic shielding environment of the sample.
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Concentration Optimization : The sample is prepared at 20 mg/0.6 mL for 1 H NMR and 60 mg/0.6 mL for 13 C NMR. The higher concentration for carbon acquisition compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C isotope.
Acquisition Parameters
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1 H NMR (400 MHz) : Acquired using a 30° excitation pulse (Ernst angle approximation) rather than a 90° pulse. Causality : A 30° pulse allows for a shorter relaxation delay ( d1=1 s), preventing the saturation of protons with long longitudinal relaxation times ( T1 ). This ensures that the integration values perfectly match the quantitative proton count (16 protons).
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13 C NMR (100 MHz) : Acquired using WALTZ-16 composite pulse decoupling. Causality : Irradiating the 1 H frequency removes 1 H- 13 C scalar ( J ) coupling, collapsing carbon multiplets into sharp singlets. This drastically improves the Signal-to-Noise Ratio (SNR) and provides a Nuclear Overhauser Effect (NOE) enhancement, which is essential for resolving the unprotonated quaternary carbons (C=O, C-NO 2 , C-C=O).
Processing & Quality Control
Free Induction Decays (FIDs) are zero-filled to 64k data points to enhance digital resolution. An exponential window function is applied prior to Fourier Transformation (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to optimize the balance between spectral resolution and SNR.
Spectral Visualization Workflow
The following diagram maps the logical progression from sample preparation to structural validation, ensuring no single point of failure in the analytical pipeline.
Fig 1. Self-validating NMR workflow for 2-nitro-N-pentylbenzamide structural elucidation.
Quantitative Spectral Data & Assignment Rationale
The predicted and empirically correlated data below is grounded in established chemical shift libraries for the [1] and standard N-alkyl amide derivatives.
1 H NMR Analysis
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Assignment |
| H-3 (Ar) | 8.05 | dd | 1H | 8.1, 1.2 | Aromatic, ortho to -NO 2 |
| H-4 (Ar) | 7.65 | td | 1H | 7.6, 1.2 | Aromatic, meta to -NO 2 |
| H-5 (Ar) | 7.55 | td | 1H | 7.8, 1.5 | Aromatic, para to -NO 2 |
| H-6 (Ar) | 7.50 | dd | 1H | 7.6, 1.5 | Aromatic, ortho to amide |
| N-H | 6.10 | br s | 1H | - | Secondary amide proton |
| H-1' | 3.45 | q | 2H | 7.2 | Aliphatic, N-CH 2 ( α ) |
| H-2' | 1.60 | quintet | 2H | 7.2 | Aliphatic, CH 2 ( β ) |
| H-3', H-4' | 1.35 | m | 4H | - | Aliphatic, bulk chain ( γ,δ ) |
| H-5' | 0.90 | t | 3H | 7.0 | Aliphatic, terminal CH 3 ( ϵ ) |
Mechanistic Insights : The most downfield signal at 8.05 ppm is unambiguously assigned to H-3. The strong electron-withdrawing nature of the adjacent nitro group strips electron density away from this proton, exposing it to the external magnetic field (deshielding). The N-H proton appears as a broad singlet at 6.10 ppm; its broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus ( I=1 ). The pentyl chain displays classic first-order splitting, with the α -protons (H-1') split into a quartet by the adjacent β -protons and the N-H coupling.
13 C NMR Analysis
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| C=O | 166.5 | Quaternary (C) | Amide carbonyl |
| C-2 | 146.5 | Quaternary (C) | Aromatic, attached to -NO 2 |
| C-4 | 133.5 | Methine (CH) | Aromatic |
| C-1 | 133.0 | Quaternary (C) | Aromatic, attached to C=O |
| C-5 | 130.5 | Methine (CH) | Aromatic |
| C-6 | 128.5 | Methine (CH) | Aromatic |
| C-3 | 124.5 | Methine (CH) | Aromatic |
| C-1' | 40.2 | Methylene (CH 2 ) | Aliphatic, N-CH 2 |
| C-2' | 29.3 | Methylene (CH 2 ) | Aliphatic chain |
| C-3' | 29.1 | Methylene (CH 2 ) | Aliphatic chain |
| C-4' | 22.4 | Methylene (CH 2 ) | Aliphatic chain |
| C-5' | 14.0 | Methyl (CH 3 ) | Terminal methyl |
Mechanistic Insights : The 13 C spectrum serves as the ultimate validator of the carbon skeleton. The carbonyl carbon is highly deshielded (166.5 ppm) due to the electronegativity of oxygen. The aromatic carbon bearing the nitro group (C-2) is shifted downfield to 146.5 ppm, a hallmark of strong −I effects [2]. Conversely, the C-3 carbon is relatively shielded (124.5 ppm) due to resonance effects within the conjugated system. The aliphatic carbons step cleanly upfield as distance from the electronegative amide nitrogen increases, terminating at the highly shielded methyl carbon at 14.0 ppm.
Conclusion
The structural elucidation of 2-nitro-N-pentylbenzamide relies on a rigorous understanding of molecular electronics and NMR physics. By employing self-validating acquisition parameters—such as optimized relaxation delays and composite pulse decoupling—researchers can generate high-fidelity 1 H and 13 C spectra. The resulting data not only confirms the presence of the ortho-nitrobenzamide core and the N-pentyl appendage but also guarantees the purity and structural integrity required for advanced pharmaceutical synthesis.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from[Link]
